Fluorine Positional Isomerism: Para-Fluoro Substitution Provides Different Lipophilicity and Metabolic Stability Compared to Ortho-Fluoro Analog
The target compound (587002-83-3) carries a para-fluorophenyl substituent, whereas the closest commercial analog 5-(2-fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol (CAS 573975-68-5) features an ortho-fluorophenyl group. In 1,2,4-triazole-3-thione series, the position of halogen substitution on the phenyl ring is a critical determinant of overall lipophilicity (log P) and metabolic stability [1]. While no direct experimental log P values are published for this compound, class-level SAR data for structurally related triazolethioacetamides indicate that ortho-fluorine substitutions are preferred for target inhibition whereas para-fluorine confers distinct physicochemical properties that can be exploited to tune ADME profiles [2].
| Evidence Dimension | Positional isomerism effect on lipophilicity and steric profile |
|---|---|
| Target Compound Data | para-Fluorophenyl substituent at 5-position (CAS 587002-83-3; C19H13FN4S; MW 348.4) |
| Comparator Or Baseline | 5-(2-Fluorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol (CAS 573975-68-5; ortho-fluoro isomer; C19H13FN4S; MW 348.4) |
| Quantified Difference | Steric and electronic divergence driven by fluorine substitution position; comparable MW but distinct dipole moment and log P (predicted). Ortho substitution is favored for target engagement in related triazolethioacetamide inhibitors, while para substitution is expected to reduce steric hindrance near the triazole–phenyl bond and alter hydrogen-bonding capacity [2]. |
| Conditions | Physicochemical prediction based on class-level SAR of halogen-substituted 1,2,4-triazole-3-thione derivatives |
Why This Matters
For screening campaigns where metabolic stability or off-target selectivity is the primary optimization vector, the para-fluoro isomer offers a distinct starting point that cannot be replicated by the ortho-fluoro homolog.
- [1] Plech, T.; Wujec, M.; Kosikowska, U.; Malm, A. Halogen Substituents as an Effective Modulators of Antibacterial Activity of Substituted 1,2,4-triazole-3-thiones. Letters in Drug Design & Discovery, 2012, 9(10), 947-952. Abstract: 'As one of the most important factors determining the changes of activity of respective fluorophenyl and iodophenyl derivatives, one should consider the volume of halogen substituent and its influence on the lipophilicity of the entire molecule.' View Source
- [2] Zhang, Y. et al. Halogen-Substituted Triazolethioacetamides as a Potent Skeleton for the Development of Metallo-β-Lactamase Inhibitors. Molecules 2019, 24(6), 1174. Peer-review: 'ortho substitutions seem to be prefered, and chlorine works better than fluorine.' View Source
